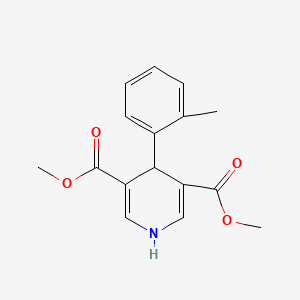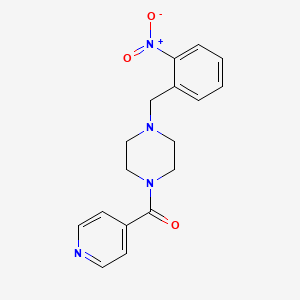![molecular formula C14H19N7O3 B5572271 6-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572271.png)
6-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyridazinone derivatives involves various chemical reactions, including photochemical oxidation, nucleophilic substitution, and cyclocondensation processes. For instance, photochemical oxidation studies on similar molecules have shown complex reaction pathways leading to multiple products, demonstrating the intricate chemistry involved in synthesizing such compounds (Maki et al., 1988). Moreover, research into the cleavage of related triazinones by nucleophiles further elucidates the chemical behavior of these compounds during synthesis (Clark & Smith, 1972).
Molecular Structure Analysis
The molecular structure of compounds within this class, including 6-{[4-(Dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone, often exhibits planarity and π-conjugation due to the presence of triazine and pyridazinone rings. This planarity contributes to the stability and reactivity of the molecule (Lu et al., 2004).
Chemical Reactions and Properties
The chemical behavior of 6-{[4-(Dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone is characterized by its reactions with various nucleophiles, photochemical stability, and potential for creating diverse derivatives. Sequential nucleophilic substitution reactions on related pyridazinone scaffolds can lead to a variety of polyfunctional systems, showcasing the molecule's versatility in chemical synthesis (Pattison et al., 2009).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. Although specific data on 6-{[4-(Dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone is not provided, related studies on crystalline structures and hydrogen bonding patterns offer insights into how these properties might be characterized for similar molecules (Lu et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for undergoing specific chemical reactions, are critical for understanding the applications of 6-{[4-(Dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone. Studies on related compounds provide a foundation for predicting the behavior of this molecule in chemical syntheses and its interactions with other chemical entities (Karimian & Karimi, 2020).
Aplicaciones Científicas De Investigación
Chemical Reactions and Properties
- Cleavage Reactions : Pyrimido [5,4-e]-as-triazin-5(6H)-one, a related compound, undergoes cleavage with nucleophiles like morpholine, yielding derivatives like 6-amino-5-morpholinocarbonyl-as-triazine (Clark & Smith, 1972).
Application in Herbicides
- Inhibiting Photosynthesis in Plants : Certain pyridazinone compounds, including ones with a similar structure, have been found to inhibit the Hill reaction and photosynthesis in plants, contributing to their phytotoxicity (Hilton et al., 1969).
- Electroreduction Studies : The electroreduction of hexazinone, a related 1,3,5-triazine derivative, involves protonation, hydration, and ring opening, providing insights into the chemical behavior of similar compounds (Privman & Zuman, 1998).
Photochemical Oxidation
- Drug Metabolism Studies : The photochemical oxidation of Emorfazone (a similar pyridazinone compound) in the presence of pyrimido[5,4-g]pteridine 5-oxide serves as a model for studying drug metabolism under photochemical conditions (Maki et al., 1988).
Synthetic Applications
- Sequential Nucleophilic Substitution : The compound can be used as a scaffold in drug discovery through sequential nucleophilic substitution reactions, creating a variety of polyfunctional systems (Pattison et al., 2009).
Medicinal Chemistry
- Vanadium(V) Compounds Synthesis : A related compound, 2,6-bis[hydroxy(methyl)amino]-4-morpholino-1,3,5-triazine, is used in synthesizing vanadium(V) compounds, which have potential applications in medicine, analysis, and catalysis (Nikolakis et al., 2008).
Novel Heterocyclic Systems Synthesis
- Synthesizing Pyrimido[5,4-e][1,3]thiazine Derivatives : The compound's structure enables the synthesis of novel heterocyclic systems, such as condensed pyrimidotriazolothiazines (Brukshtus & Tumkevičius, 2000).
Propiedades
IUPAC Name |
6-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O3/c1-19(2)12-15-13(21-6-8-23-9-7-21)17-14(16-12)24-10-4-5-11(22)20(3)18-10/h4-5H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZFVDHFOHOQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)OC2=NC(=NC(=N2)N(C)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-2-methylpyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![isopropyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5572199.png)

![3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5572228.png)
![[1-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572241.png)
![2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5572245.png)
![4-{[4-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5572248.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5572265.png)
![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5572275.png)


![(4aS*,7aR*)-1-[(2,5-dimethylphenyl)acetyl]-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572290.png)
